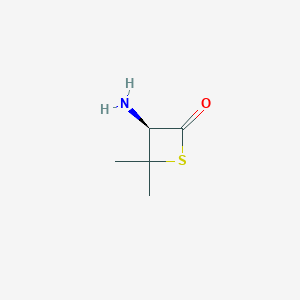![molecular formula C16H32O2Si B13235764 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its role as a reagent in various chemical reactions, particularly in the field of synthetic glycobiology. The compound’s unique structure, which includes a tert-butyldimethylsilyl (TBDMS) group, makes it a valuable tool for protecting functional groups during complex synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole. This reaction proceeds under mild conditions and results in the formation of the TBDMS-protected aldehyde . The reaction can be carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically stored under inert gas and at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: Tetra-n-butylammonium fluoride, THF
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various silyl ethers and alcohols
Applications De Recherche Scientifique
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde is extensively used in scientific research, particularly in:
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group in organic synthesis. The TBDMS group protects sensitive functional groups from unwanted reactions during multi-step synthetic processes. The mechanism involves the formation of a stable silyl ether, which can be selectively removed under specific conditions, allowing for the controlled manipulation of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar protective purposes in organic synthesis.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silyl-protected aldehyde used in synthetic chemistry.
2-(tert-Butyldimethylsilyloxy)acetic acid: A related compound with a carboxylic acid functional group.
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the aldehyde functional group. This combination allows for versatile applications in synthetic chemistry, particularly in the stereocontrolled synthesis of complex molecules .
Propriétés
Formule moléculaire |
C16H32O2Si |
|---|---|
Poids moléculaire |
284.51 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-2,4,4-trimethylcyclopentyl]acetaldehyde |
InChI |
InChI=1S/C16H32O2Si/c1-13-11-15(5,6)12-16(13,9-10-17)18-19(7,8)14(2,3)4/h10,13H,9,11-12H2,1-8H3 |
Clé InChI |
HVQXXSSSESKGAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1(CC=O)O[Si](C)(C)C(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)

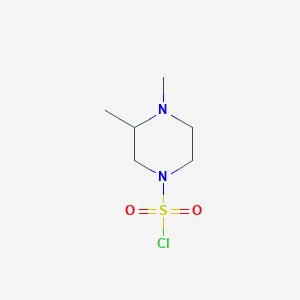
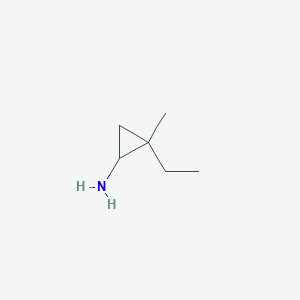
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
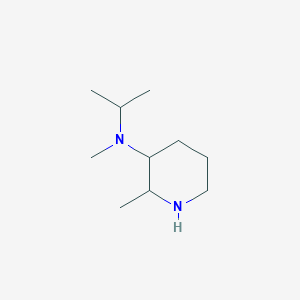

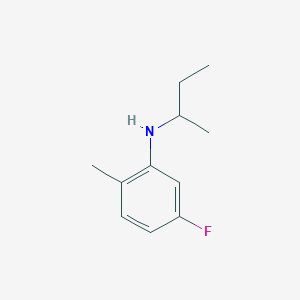
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
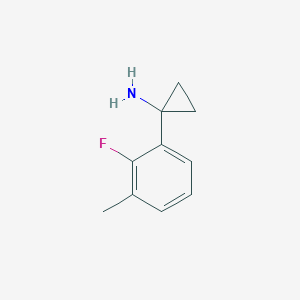
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
